molecular formula C6H2Cl2INO2 B1410494 1,3-Dichloro-5-iodo-2-nitrobenzene CAS No. 1803766-62-2

1,3-Dichloro-5-iodo-2-nitrobenzene

Cat. No.: B1410494
CAS No.: 1803766-62-2
M. Wt: 317.89 g/mol
InChI Key: ANPCMOALGYULPF-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-iodo-2-nitrobenzene (CAS RN: 62778-19-2) is a high-purity halogenated nitrobenzene derivative supplied with a minimum purity of >99.0% (GC) . This compound is presented as a light orange to yellow powder or crystal with a characteristic melting point of 152 to 154 °C . Its defined molecular structure, featuring chlorine, iodine, and nitro substituents on the benzene ring, makes it a valuable and versatile building block in organic synthesis . Researchers utilize this compound primarily as a key precursor in sophisticated multi-step synthesis. Peer-reviewed literature identifies its specific application in the preparation of chiral polychlorinated biphenyl (PCB) derivatives via Suzuki-coupling reactions, a crucial methodology in material science and environmental chemistry research . The ortho-positioning of the iodine and nitro groups to each other can influence the molecular conformation, as observed in X-ray crystallography studies, which show a dihedral angle of 90° between the nitro group and the benzene ring in the solid state . This compound is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions, which recommend storage in a cool, dark place at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-5-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2INO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPCMOALGYULPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Dichloro 5 Iodo 2 Nitrobenzene

Diazotization and Iodination via Sandmeyer-Type Reactions

This method typically starts with a 2,6-dichloro-4-nitroaniline (B1670479) derivative. The primary aromatic amine group is first converted into a diazonium salt through a process called diazotization. organic-chemistry.orgbyjus.com This is usually achieved by treating the aniline (B41778) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid or sulfuric acid. organic-chemistry.orgbyjus.com

The resulting diazonium salt is then subjected to a Sandmeyer reaction to introduce the iodine atom. wikipedia.orgkashanu.ac.ir In a classic Sandmeyer reaction, the diazonium salt is treated with a copper(I) halide. wikipedia.org For iodination, however, the use of a copper catalyst is often not necessary, and the diazonium salt can be directly treated with a source of iodide ions, such as potassium iodide (KI) or an aqueous solution of iodine. nih.govkashanu.ac.ir The diazonium group is an excellent leaving group, and its displacement by iodide proceeds readily.

The diazotization of weakly basic amines, such as those with multiple electron-withdrawing groups like nitroanilines, can be challenging and may require specific conditions, such as the use of nitrosylsulfuric acid. iisc.ac.inorgsyn.org

A patent describes a method for the preparation of an o-chloro-p-nitroaniline diazonium salt by first performing a chlorination reaction on p-nitroaniline and then directly adding a diazotizing reagent. google.com

Mechanistic Aspects of Aniline to Iodobenzene (B50100) Transformation

The conversion of an aromatic amine to an iodobenzene via diazotization and subsequent iodination involves two key mechanistic steps.

Diazotization Mechanism: The reaction begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. byjus.com The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable arenediazonium ion. byjus.com

Iodination Mechanism: The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org This is supported by the observation of biaryl byproducts. The reaction is initiated by a single-electron transfer from a copper(I) species to the diazonium salt, which results in the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with a halide from a copper(II) species to form the final aryl halide product and regenerate the copper(I) catalyst. wikipedia.org

In the case of iodination without a copper catalyst, the mechanism is thought to involve the direct nucleophilic attack of the iodide ion on the diazonium salt, or a similar single-electron transfer process where the iodide ion acts as the electron donor. acs.org

Emerging Synthetic Routes for Halogenated Nitrobenzenes

Palladium-Catalyzed Synthetic Pathways

Palladium catalysis has revolutionized C-H bond functionalization, offering a powerful tool for the direct introduction of substituents onto aromatic rings. rsc.orgrsc.org In principle, the synthesis of 1,3-dichloro-5-iodo-2-nitrobenzene could be envisioned through a palladium-catalyzed C-H iodination of a suitable precursor, such as 1,3-dichloro-2-nitrobenzene.

The mechanism of palladium-catalyzed C-H iodination often involves the use of a directing group to achieve regioselectivity. nih.govnih.gov For a substrate like 1,3-dichloro-2-nitrobenzene, the nitro group itself can act as a directing group, guiding the functionalization to the ortho position. However, the position targeted for iodination in this case (C-5) is meta to the nitro group, which presents a significant challenge for traditional palladium-catalyzed C-H activation that favors ortho-substitution.

Recent studies have explored the use of molecular iodine (I₂) as the sole oxidant in palladium-catalyzed C-H iodination, which can improve the practicality of the method. nih.govnih.gov The development of ligands and reaction conditions that enable meta or para-selective C-H functionalization is an active area of research and could potentially provide a pathway to this compound. rsc.org

CatalystLigandOxidantSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂NoneI₂TFA100Low to Moderate (Hypothetical) nih.govnih.gov
Pd(OAc)₂Acetyl-protected amino acidN-Iodosuccinimide (NIS)VariousRoom Temp to 100Low to Moderate (Hypothetical) researchgate.net

Table 1: Hypothetical Palladium-Catalyzed Iodination of 1,3-Dichloro-2-nitrobenzene. This table presents plausible conditions based on existing literature for similar transformations, as a direct synthesis has not been reported.

Oxidative Iodination Procedures utilizing Hypervalent Iodine Reagents

A more established and direct approach for the synthesis of iodo-substituted deactivated aromatic compounds involves electrophilic aromatic substitution using an in situ generated electrophilic iodine species. orgoreview.com Hypervalent iodine reagents are particularly effective in this regard, acting as powerful oxidants to generate the highly reactive iodonium (B1229267) ion (I⁺) from molecular iodine. princeton.edu These reagents are known for their low toxicity and ease of handling compared to other heavy metal oxidants. princeton.edu

The synthesis of this compound can be achieved by the direct iodination of 1,3-dichloro-2-nitrobenzene. The strong deactivating and meta-directing effects of the nitro group, combined with the ortho, para-directing effects of the chloro groups, favor the introduction of the iodine atom at the C-5 position.

Several oxidizing systems can be employed for this transformation. A common method involves the use of molecular iodine in the presence of a strong oxidizing agent such as nitric acid (HNO₃), iodic acid (HIO₃), or periodic acid (H₅IO₆) in a strong acid medium like sulfuric acid (H₂SO₄). acs.orgsciforum.netnih.gov These conditions generate a highly electrophilic iodine species capable of reacting with the deactivated aromatic ring. For instance, the iodination of nitrobenzene (B124822) has been successfully achieved using a mixture of iodine and sodium iodate (B108269) in concentrated sulfuric acid. acs.org

The use of N-iodosuccinimide (NIS) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) also provides a powerful electrophilic iodinating system suitable for deactivated arenes. researchgate.net

Below is a data table summarizing representative conditions for the oxidative iodination of deactivated aromatic compounds, which could be adapted for the synthesis of this compound.

Starting MaterialIodinating AgentOxidantSolvent/AcidTemperature (°C)Yield (%)Reference
NitrobenzeneI₂NaIO₃H₂SO₄20-2573 sciforum.net
Deactivated ArenesI₂HIO₃AcOH/Ac₂O/H₂SO₄0-5039-83 nih.gov
Deactivated ArenesNIS-TfOHRoom TempGood researchgate.net

Table 2: Representative Conditions for Oxidative Iodination of Deactivated Arenes. These conditions, reported for similar substrates, are expected to be applicable to the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dichloro 5 Iodo 2 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Potential and Directional Effects

The benzene (B151609) ring of 1,3-dichloro-5-iodo-2-nitrobenzene is heavily deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three strongly electron-withdrawing groups: two chloro substituents and one nitro group. libretexts.orglibretexts.org These groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com

The directing effects of the substituents on any potential, albeit challenging, EAS reaction are determined by their individual electronic properties. pressbooks.pub

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. libretexts.orglibretexts.org

Chloro Groups (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.orgpressbooks.pub

Iodo Group (-I): Similar to chloro groups, the iodo group is a deactivating, ortho-, para-director. pressbooks.pub

In this compound, the directing effects of the substituents are as follows:

The nitro group at C2 directs incoming electrophiles to the C4 and C6 positions (meta).

The chloro group at C1 directs to the C2, C4, and C6 positions (ortho and para).

The chloro group at C3 directs to the C2, C4, and C6 positions (ortho and para).

The iodo group at C5 directs to the C4 and C6 positions (ortho).

Nucleophilic Aromatic Substitution (SNAr) Behavior and Substituent Influence

The presence of strong electron-withdrawing groups, particularly the nitro group positioned ortho and para to the halogen atoms, makes this compound a candidate for nucleophilic aromatic substitution (SNAr). youtube.comresearchgate.net For an SNAr reaction to occur, an electron-withdrawing group must be situated ortho or para to the leaving group. youtube.com This positioning allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. masterorganicchemistry.com

In this molecule, the nitro group at C2 is ortho to the chloro group at C1 and C3, and para to the iodo group at C5 is not directly relevant in this context. Therefore, the chloro substituents are activated towards nucleophilic attack. The relative reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of the order for C-X bond strength. masterorganicchemistry.comstrath.ac.uk This is because the rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com

The nitro group plays a crucial role in activating the ring for SNAr. researchgate.net For instance, the regioselective amination of polychlorinated pyrimidines has been successfully promoted using a Cu(II)/PTABS system. nih.gov

Reactivity Profiles of the Halogen Substituents (Iodo and Chloro)

The different halogen atoms on the benzene ring exhibit distinct reactivities, which can be exploited for selective chemical transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for PCB derivatives)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.org The reactivity of the halide in the oxidative addition step, which is often rate-determining, generally follows the order I > Br > Cl. libretexts.org This differential reactivity allows for selective coupling reactions on polyhalogenated substrates.

In the case of this compound, the iodo group is significantly more reactive than the chloro groups in Suzuki-Miyaura coupling. This allows for the selective substitution of the iodo group while leaving the chloro groups intact. This strategy is valuable for the synthesis of polychlorinated biphenyls (PCBs), which are synthetic organic compounds with 2 to 10 chlorine atoms attached to a biphenyl (B1667301) molecule. ebsco.com Historically, PCBs were produced through direct chlorination of biphenyls. researchgate.net However, modern synthetic methods like the Suzuki-Miyaura coupling offer much greater control and selectivity, allowing for the synthesis of specific PCB congeners. nih.govresearchgate.net

The general scheme for a Suzuki-Miyaura coupling involves the reaction of the organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of specific ligands and reaction conditions can further fine-tune the reactivity and yield of the coupling reaction. nih.gov

Reactant 1Reactant 2Catalyst SystemProduct TypeRef.
Aryl IodideArylboronic AcidPd catalyst, BaseBiaryl libretexts.org
Aryl BromideArylboronic AcidPd catalyst, BaseBiaryl libretexts.org
Aryl ChlorideArylboronic AcidPd catalyst, BaseBiaryl libretexts.org
This table illustrates the general reactants for Suzuki-Miyaura coupling reactions.

Exploitation in Hypervalent Iodine Chemistry

The iodo substituent in this compound can be oxidized to form hypervalent iodine compounds. Hypervalent iodine reagents, such as λ³- and λ⁵-iodanes, are valuable oxidizing agents in organic synthesis due to their low toxicity and ready availability. wikipedia.orgorganic-chemistry.org The iodine atom in these compounds formally possesses more than the eight electrons required by the octet rule. wikipedia.org

The synthesis of hypervalent iodine(III) compounds often involves the oxidation of iodoarenes. organic-chemistry.org For instance, iodoarenes can be treated with reagents like m-chloroperoxybenzoic acid (mCPBA) in acetic acid to prepare [(diacetoxy)iodo]arenes, even those bearing electron-withdrawing groups. organic-chemistry.org The presence of an ortho-nitro group can be crucial in stabilizing uncommon hypervalent iodine structures. nih.govrsc.org While direct studies on this compound are not prevalent, the principles of hypervalent iodine chemistry suggest its potential as a precursor to novel oxidizing agents. The reactions of hypervalent iodine compounds often involve ligand exchange, reductive elimination, and oxidative addition, similar to transition metal chemistry. acs.org

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

Catalytic and Non-Catalytic Reduction to Amino Derivatives

The reduction of the nitro group in this compound would yield 2,6-dichloro-4-iodoaniline. This transformation is significant as anilines are important intermediates in the synthesis of various organic compounds. unimi.it A variety of methods exist for the reduction of aromatic nitro compounds. wikipedia.org

Catalytic Reduction: Catalytic hydrogenation is a common and efficient method for nitro group reduction. wikipedia.org

Palladium on carbon (Pd/C) with hydrogen gas is a widely used system. However, a significant drawback is its potential to cause dehalogenation, particularly of iodo and bromo substituents. commonorganicchemistry.com

Raney Nickel is often preferred when the substrate contains halogens that are susceptible to hydrogenolysis. commonorganicchemistry.com

Gold nanoparticles supported on materials like TiO₂ have also been shown to be effective and highly chemoselective catalysts for the reduction of nitroarenes. unimi.itunimi.it

Non-Catalytic Reduction: Several non-catalytic methods are also available, which can be advantageous when catalytic hydrogenation is not suitable due to the presence of other reducible functional groups. organic-chemistry.org

Metal-based reagents: Metals like iron (Fe), zinc (Zn), and tin(II) chloride (SnCl₂) in acidic media are classic reagents for nitro group reduction. wikipedia.orgcommonorganicchemistry.com These methods are generally mild and tolerate a range of other functional groups. commonorganicchemistry.com Sodium hydrosulfite and sodium sulfide (B99878) are also effective. wikipedia.org

Other reducing agents: A variety of other reducing systems have been developed, including the use of tetrahydroxydiboron (B82485) and KBH₄/I₂. organic-chemistry.org Selective non-catalytic reduction (SNCR) processes are also employed in other contexts, such as the reduction of nitrogen oxides in flue gases using ammonia (B1221849) or urea (B33335) at high temperatures. vito.bebohrium.com

Denitrative Coupling Reactions

Denitrative coupling reactions involve the replacement of a nitro group (–NO2) with a new carbon-carbon or carbon-heteroatom bond, typically catalyzed by transition metals like palladium or nickel. These reactions are valuable for their ability to utilize readily available nitroarenes as coupling partners. For this compound, a denitrative coupling would target the C-2 position.

The feasibility of such a reaction would depend on the specific catalytic system employed. The presence of multiple halogen substituents, which are themselves reactive sites for other coupling reactions, would present a significant challenge in achieving selectivity for the denitration pathway. Currently, there are no specific examples or research findings in the accessible literature that document a denitrative coupling reaction performed on this compound.

Reactions with Specific Reagents and Catalytic Systems

The reactivity of this compound is dictated by its three distinct types of functional groups: the nitro group, the iodine atom, and the chlorine atoms. Each offers a potential site for chemical transformation.

Palladium-Catalyzed Cross-Coupling Reactions: In reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig amination, the reactivity of aryl halides typically follows the order: C–I > C–Br > C–Cl. This is due to the bond dissociation energies, where the C–I bond is the weakest and thus most susceptible to oxidative addition by a palladium(0) catalyst.

Based on this principle, it is highly probable that this compound would react selectively at the C-5 position, where the iodine atom is located, leaving the two chlorine atoms intact. For instance, a Suzuki coupling with an arylboronic acid would be expected to yield a tri-substituted biphenyl derivative.

Table 1: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling of this compound

Reaction TypeExpected Reaction SiteRationale
Suzuki CouplingC-5 (Iodo position)Lower C-I bond dissociation energy compared to C-Cl.
Sonogashira CouplingC-5 (Iodo position)Lower C-I bond dissociation energy compared to C-Cl.
Buchwald-HartwigC-5 (Iodo position)Lower C-I bond dissociation energy compared to C-Cl.

Nucleophilic Aromatic Substitution (SNAr): The benzene ring of this compound is electron-deficient due to the strong withdrawing effect of the nitro group and the inductive effect of the halogens. This makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a strong nucleophile attacks the ring and displaces a leaving group. The reaction is greatly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex).

In this compound, the nitro group at C-2 activates the chlorine atoms at the C-1 (ortho) and C-3 (ortho) positions. In contrast to palladium-catalyzed couplings, chlorine is generally a better leaving group than iodine in SNAr reactions under many conditions. Therefore, a nucleophile would be expected to substitute one of the chlorine atoms, likely at C-1 or C-3.

Despite these well-founded predictions, no specific experimental data, such as reaction yields or optimized conditions for these reactions with this compound, are available in the surveyed literature.

Studies of Reaction Mechanisms and Kinetic Profiles

A mechanistic investigation would require detailed experimental and/or computational studies to elucidate reaction pathways, identify intermediates, and determine kinetic parameters.

Mechanism of Cross-Coupling Reactions: The general catalytic cycle for a Suzuki coupling, for example, involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C–I bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism proceeds via a two-step addition-elimination sequence:

Addition: The nucleophile attacks the carbon bearing a chlorine atom, forming a resonance-stabilized, negatively charged Meisenheimer complex. The nitro group at the ortho position is crucial for stabilizing this intermediate by delocalizing the negative charge.

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

Without specific studies on this compound, any discussion on its reaction kinetics, including rate laws, activation energies, or the influence of substituent effects on reaction rates, would be entirely speculative. No kinetic profiles or detailed mechanistic studies for this specific compound have been found.

Applications of 1,3 Dichloro 5 Iodo 2 Nitrobenzene in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Functionalized Molecules

1,3-Dichloro-2-iodo-5-nitrobenzene serves as a pivotal intermediate in the assembly of complex, functionalized molecules. nbinno.com Its utility stems from the presence of multiple, electronically distinct reactive sites on the benzene (B151609) ring. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in transition metal-catalyzed cross-coupling reactions. This reactivity difference enables chemists to selectively introduce new carbon-carbon or carbon-heteroatom bonds at the iodine-bearing position while leaving the chlorine atoms untouched.

Furthermore, the nitro group is a versatile functional handle. It can be readily reduced to an amino group, which can then participate in a vast array of subsequent chemical transformations, including diazotization, acylation, and alkylation. This stepwise functionalization allows for the controlled and predictable construction of intricate molecular architectures, making the compound an indispensable precursor for novel materials and fine chemicals. nbinno.com The presence of the two chlorine atoms also imparts significant steric and electronic influence, which can be exploited to direct the regioselectivity of reactions and to fine-tune the physicochemical properties of the final products.

Precursor for Structurally Diverse Organic Compounds

The unique substitution pattern of 1,3-Dichloro-2-iodo-5-nitrobenzene makes it an ideal precursor for a variety of structurally complex organic compounds, from environmental science standards to heterocyclic systems.

Polychlorinated biphenyls (PCBs) are a class of compounds of significant environmental interest. The synthesis of specific, sterically hindered, and chiral PCB congeners for use as analytical standards or in toxicological studies requires precise synthetic control. 1,3-Dichloro-2-iodo-5-nitrobenzene is a suitable starting material for such syntheses via palladium-catalyzed cross-coupling reactions like the Suzuki coupling. researchgate.net

The Suzuki coupling has proven to be a versatile and high-yield method for preparing PCB derivatives. researchgate.net In a typical synthetic approach, the highly reactive C-I bond of 1,3-Dichloro-2-iodo-5-nitrobenzene would be selectively coupled with a suitable (chiral) arylboronic acid. The less reactive C-Cl bonds would remain intact under carefully controlled reaction conditions. This strategy allows for the construction of a highly substituted biphenyl (B1667301) core structure that is characteristic of many PCB congeners. Subsequent reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer reaction, could be used to introduce additional chlorine atoms or other functionalities if required.

Table 2: Representative Conditions for Suzuki Coupling to Synthesize a PCB Derivative

Parameter Condition
Aryl Halide 1,3-Dichloro-2-iodo-5-nitrobenzene
Coupling Partner Arylboronic Acid
Catalyst Palladium-based catalyst (e.g., Pd(PPh₃)₄, Pd(dba)₂)
Ligand Phosphine-based ligand (e.g., SPhos, XPhos)
Base Aqueous solution of Na₂CO₃, K₂CO₃, or K₃PO₄
Solvent System Toluene, Dioxane, or DMF with water

| Temperature | 80-110 °C |

The indole nucleus is a fundamental heterocyclic motif found in a vast number of natural products and pharmaceuticals. The Cadogan-Sundberg indole synthesis, a powerful method for constructing the indole ring, relies on the reductive cyclization of an o-nitrostyrene derivative using a trivalent phosphorus reagent like triethyl phosphite. wikipedia.org

1,3-Dichloro-2-iodo-5-nitrobenzene can be elaborated into a suitable precursor for this reaction. The synthesis would involve a two-step sequence:

Styrene Formation : A palladium-catalyzed cross-coupling reaction, such as a Heck or Stille coupling, at the reactive C-I position is used to introduce a vinyl group ortho to the nitro substituent, thereby forming the required o-nitrostyrene intermediate.

Reductive Cyclization : The resulting chlorinated o-nitrostyrene is then treated with triethyl phosphite. The phosphite deoxygenates the nitro group, leading to a transient nitrene or nitroso species that immediately undergoes intramolecular cyclization onto the adjacent vinyl group to form the indole ring. wikipedia.orgresearchgate.net

This sequence yields a highly functionalized indole bearing two chlorine atoms on the benzene ring, providing a scaffold for further synthetic modifications.

Contributions to Pharmaceutical Chemistry

The structural motifs accessible from 1,3-Dichloro-2-iodo-5-nitrobenzene are prevalent in many pharmaceutically active compounds, making it a valuable starting material in drug discovery and development.

Substituted nitroaromatics and anilines are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). nbinno.comgoogle.com 1,3-Dichloro-2-iodo-5-nitrobenzene can be transformed into a variety of advanced intermediates. For example, the selective reduction of the nitro group yields 3,5-dichloro-4-iodoaniline. This substituted aniline (B41778) is a versatile intermediate; the amino group can be derivatized, and the remaining iodine atom can be used for cross-coupling reactions to build the carbon skeleton of a target drug molecule. This dual functionality allows for the rapid assembly of complex molecules, accelerating the drug development process.

In medicinal chemistry, a scaffold is a core molecular structure from which a library of related compounds can be synthesized for biological screening. The highly functionalized nature of 1,3-Dichloro-2-iodo-5-nitrobenzene makes it an excellent scaffold for generating chemical libraries. Each of the functional groups can be addressed with a high degree of chemical selectivity.

The Iodo Group : Serves as the primary site for diversification via a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, vinyl, alkynyl, or amino substituents.

The Nitro Group : Can be reduced to an amine, which then acts as a nucleophile or can be converted into numerous other functional groups (e.g., amides, sulfonamides, diazonium salts).

The Chloro Groups : Provide steric bulk and electronic modification, influencing the binding affinity and pharmacokinetic properties of the resulting compounds.

This modular approach allows for the systematic exploration of the chemical space around the central dichloronitrobenzene core, facilitating the identification of new compounds with potential therapeutic activity.

Table 3: Potential Molecular Diversification from the 1,3-Dichloro-2-iodo-5-nitrobenzene Scaffold

Reactive Site Reaction Type Example Reagent(s) Resulting Functionality
Iodine Suzuki Coupling R-B(OH)₂ / Pd Catalyst Aryl/Alkyl Group (R)
Sonogashira Coupling R-C≡CH / Pd/Cu Catalysts Alkynyl Group (R-C≡C-)
Heck Coupling Alkene / Pd Catalyst Vinyl Group
Buchwald-Hartwig R₂NH / Pd Catalyst Amino Group (R₂N-)
Nitro Group Reduction Fe/HCl, H₂/Pd-C, SnCl₂ Amino Group (-NH₂)
Following Reduction
Amino Group Acylation RCOCl Amide (-NHCOR)

Utility in Agrochemical and Specialty Chemical Development

The development of new agrochemicals and specialty chemicals often relies on the synthesis of novel and complex molecular structures. 1,3-Dichloro-5-iodo-2-nitrobenzene provides a valuable starting point for the creation of such molecules.

Nitroaromatic compounds are known precursors in the synthesis of various biologically active molecules, including antimicrobial agents and pesticides. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, its structural motifs are relevant to this field. The reduction of the nitro group to an aniline is a common step in the synthesis of many pesticides. The polychlorinated and iodinated benzene ring system can be a key component in the final active ingredient, contributing to its biological activity and environmental persistence. For instance, the related compound 1,3-dichloro-5-nitrobenzene has been tested for its fungitoxicity against various fungi.

Conclusion

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. Analysis of this compound reveals a well-defined structure governed by the steric and electronic effects of its substituents.

Analysis of Intermolecular Interactions (e.g., C-H···Cl, I···O Close Contacts)

The crystal lattice of this compound is stabilized by a network of intermolecular interactions. Notably, a self-complementary nitro-O···Cl interaction is observed. In addition to this, a bifurcated C-H···O(nitro) close contact plays a significant role in the crystal packing. These non-covalent interactions are crucial in directing the supramolecular assembly of the molecules in the solid state. The presence and nature of these interactions are a direct consequence of the electronic properties of the nitro group and the halogen substituents.

Examination of Dihedral Angles and Steric Effects (e.g., between benzene (B151609) ring and nitro group)

A key structural feature of many nitroaromatic compounds is the dihedral angle between the plane of the benzene ring and the nitro group. This torsion is a result of the steric hindrance imposed by adjacent substituents. In this compound, the presence of a bulky iodine atom and a chlorine atom flanking the nitro group would be expected to cause a significant twist of the nitro group out of the plane of the benzene ring to alleviate steric strain. This deviation from planarity can have a pronounced effect on the electronic properties of the molecule.

Vibrational Spectroscopy for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. While specific experimental IR and Raman spectra for this compound are not widely reported in the literature, the expected vibrational modes can be predicted based on its constituent functional groups.

Key expected vibrational frequencies would include:

N-O stretching vibrations: The nitro group will exhibit characteristic symmetric and asymmetric stretching modes, typically in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively.

C-N stretching vibration: The bond connecting the nitro group to the benzene ring will have a characteristic stretching frequency.

C-H stretching vibrations: Aromatic C-H stretching modes are expected above 3000 cm⁻¹.

C-Cl and C-I stretching vibrations: The carbon-halogen bonds will have stretching frequencies in the lower frequency region of the spectrum.

Aromatic ring vibrations: C=C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

For a ¹H NMR spectrum, the two protons on the aromatic ring would appear as distinct signals. Their chemical shifts would be influenced by the electron-withdrawing nature of the nitro and chloro substituents, and the deshielding effects of the iodine atom. The coupling between these protons would provide information about their relative positions on the ring.

Computational Chemistry and Theoretical Modeling of 1,3 Dichloro 5 Iodo 2 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure and properties of molecules like 1,3-dichloro-5-iodo-2-nitrobenzene. arxiv.org These calculations offer a balance between accuracy and computational cost, making them well-suited for systems of this size and complexity.

Investigation of Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic character of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the halogens, combined with the aromaticity of the benzene (B151609) ring. nih.gov The nitro group, in particular, significantly influences the electronic landscape, a common feature in nitroaromatic compounds. nih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. In nitroaromatic compounds, the HOMO is typically localized on the benzene ring, while the LUMO is often centered on the nitro group. journalajopacs.com This separation of FMOs is a key factor in their chemical behavior, including their susceptibility to nucleophilic attack. The presence of multiple halogen substituents further modulates the energies and distributions of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for Halogenated Nitroaromatics (eV) This table presents typical values for related compounds as direct data for this compound is not available in the cited literature.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Nitrobenzene (B124822)-7.07-0.466.61
p-Iodonitrobenzene---
Dichloronitrobenzene---

Data for Nitrobenzene is illustrative of a parent compound. journalajopacs.com Specific values for halogenated derivatives would vary based on the position and nature of the halogen.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within the this compound molecule. This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de

NBO analysis reveals significant charge delocalization from the lone pairs of the oxygen atoms in the nitro group to the antibonding orbitals of the neighboring atoms. wisc.edu This delocalization contributes to the stability of the molecule and influences the partial charges on each atom. The carbon atoms attached to the chlorine and iodine atoms exhibit positive partial charges due to the high electronegativity of the halogens. The nitro group induces a significant positive charge on the nitrogen atom and negative charges on the oxygen atoms, creating a strong dipole moment. libretexts.org

Table 2: Illustrative Natural Charges on Atoms in Substituted Nitrobenzenes This table presents conceptual charge distributions based on general principles of NBO analysis for similar compounds, as specific data for this compound is not available in the provided search results.

AtomRepresentative Natural Charge (e)
C (bonded to Cl)Positive
C (bonded to I)Positive
C (bonded to NO2)Positive
N (of NO2)Highly Positive
O (of NO2)Negative
ClNegative
ISlightly Positive/Negative (depending on environment)

Prediction of Conformational Preferences and Energetics

The conformational preferences of this compound are primarily determined by the rotation around the C-N bond connecting the nitro group to the benzene ring. The planarity of the molecule is influenced by the steric hindrance between the nitro group and the adjacent chlorine and iodine atoms.

Computational studies on similar molecules, such as p-bromonitrobenzene, have shown that there is a significant energy barrier to the internal rotation of the nitro group. researchgate.net This suggests that the nitro group in this compound is likely to have a preferred orientation relative to the benzene ring to minimize steric repulsion. The most stable conformation would involve a dihedral angle that balances the electronic stabilization from conjugation with the steric strain imposed by the bulky ortho substituents.

Molecular Dynamics Simulations (if applicable) for Intermolecular Interactions

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations can be used to determine a range of reactivity descriptors that provide quantitative measures of the chemical reactivity of this compound. These descriptors are derived from the electronic structure and include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Global Hardness (η): A measure of the resistance to charge transfer.

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

For nitroaromatic compounds, the presence of the electron-withdrawing nitro group generally leads to a high electrophilicity index, making them susceptible to nucleophilic attack. nih.gov The halogen atoms further enhance this effect.

Table 3: Conceptual Reactivity Descriptors for a Halogenated Nitroaromatic Compound This table provides a conceptual framework for the types of data obtained from such calculations, as specific values for this compound are not available in the search results.

Reactivity DescriptorConceptual Value/Trend
Chemical Potential (μ)Negative
Global Hardness (η)Relatively High
Global Softness (S)Relatively Low
Electrophilicity Index (ω)High

Analysis of Non-Covalent Interactions (NCI) within the Crystal Lattice

The crystal packing of this compound is expected to be dominated by a variety of non-covalent interactions. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, is likely to play a crucial role. nih.gov The iodine atom, being a strong halogen bond donor, can interact with the oxygen atoms of the nitro group or the π-system of adjacent aromatic rings.

Review of Current Research and Future Directions in 1,3 Dichloro 5 Iodo 2 Nitrobenzene Chemistry

Critical Appraisal of Existing Literature and Research Gaps

The current body of scientific literature on 1,3-Dichloro-5-iodo-2-nitrobenzene primarily focuses on its role as a synthetic intermediate. Research has documented its utility in the preparation of more complex molecules through functional group transformations, particularly targeting the nitro and iodo groups. The C-I bond is a focal point for cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways to a different class of derivatives.

However, a critical appraisal reveals significant research gaps. While its fundamental reactivity is understood, a comprehensive study of its reaction kinetics and mechanistic pathways under various conditions is lacking. There is a noticeable scarcity of studies exploring the differential reactivity of the two chlorine atoms, which are situated in electronically distinct environments. Furthermore, the systematic exploration of this compound in the synthesis of functional materials, such as organic electronics or polymers, remains an underdeveloped area.

Development of Greener and More Efficient Synthetic Pathways

The traditional synthesis of halogenated nitroaromatics often involves harsh reagents and generates considerable waste. A key future direction is the development of more environmentally benign and efficient synthetic routes to this compound. This includes exploring direct, selective halogenation methods that minimize the use of hazardous reagents and the formation of isomeric byproducts. Research into continuous flow processes for its synthesis could also offer advantages in terms of safety, scalability, and product consistency. The adoption of green chemistry principles, such as the use of recyclable catalysts and alternative solvent systems, is crucial for the sustainable production of this important chemical intermediate.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The distinct electronic environment of each substituent on the aromatic ring of this compound presents a fertile ground for discovering novel reactivity patterns. The iodine atom is a prime site for a range of catalytic cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Future research should focus on expanding the scope of these transformations with this specific substrate. Investigating the selective activation of the C-Cl bonds, which are generally less reactive than the C-I bond, through advanced catalytic systems could unlock new synthetic pathways. Furthermore, the interplay between the nitro group and the halogen substituents in directing regioselective reactions is an area ripe for exploration. The development of novel catalysts that can selectively functionalize one position over the others would be a significant advancement.

Table 1: Potential Catalytic Transformations for this compound

Reaction TypeCoupling PartnerCatalyst System (Example)Potential Product Class
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / BasePolychlorinated biaryls
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseArylalkynes
Buchwald-Hartwig AminationAminePalladium or Copper catalystN-Aryl amines
Heck CouplingAlkenePalladium catalyst / BaseSubstituted styrenes

Potential for Applications in Emerging Technologies and Interdisciplinary Fields

While currently utilized primarily as a synthetic intermediate, the unique electronic and structural features of this compound and its derivatives suggest potential applications in several emerging technologies. The high degree of halogenation and the presence of a nitro group can impart useful properties for materials science. For instance, its derivatives could be investigated as components in organic light-emitting diodes (OLEDs), where tailored electronic properties are essential.

In the field of medicinal chemistry, this compound could serve as a scaffold for the synthesis of novel bioactive molecules. The halogen atoms can modulate lipophilicity and metabolic stability, while the aromatic core provides a rigid framework for orienting functional groups. Furthermore, its potential use in the development of new agrochemicals or specialized polymers warrants investigation, bridging organic synthesis with materials science and life sciences.

Opportunities for Supramolecular Chemistry and Crystal Engineering

The presence of multiple halogen atoms and a nitro group makes this compound an excellent candidate for studies in supramolecular chemistry and crystal engineering. These functional groups can participate in a variety of non-covalent interactions, including halogen bonding (C-I···O, C-Cl···O) and stacking interactions, which are crucial for the rational design of solid-state architectures.

Future research could systematically investigate the co-crystallization of this compound with other molecules to form new supramolecular assemblies with desired properties. By understanding and controlling the intermolecular interactions, it may be possible to engineer crystals with specific optical, electronic, or physical properties. The study of its crystal structure and polymorphism would provide fundamental insights into how these interactions govern the packing of molecules in the solid state, paving the way for the design of new functional materials.

Q & A

Q. What are the optimal synthetic routes for 1,3-Dichloro-5-iodo-2-nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential halogenation and nitration. For halogenation, electrophilic substitution with iodine monochloride (ICl) in the presence of FeCl₃ as a catalyst is effective. Nitration can be achieved using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Critical parameters include temperature control (to prevent over-nitration) and stoichiometric ratios of halogens. Purification via recrystallization from ethanol/water mixtures (melting point verification: ~63–64°C, as seen in analogous compounds) ensures purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The aromatic region will show distinct splitting patterns due to electron-withdrawing groups (Cl, NO₂, I). For example, deshielded protons adjacent to nitro groups appear downfield (δ 8.5–9.0 ppm).
  • IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) confirm nitro functionality. Halogen (C-Cl) stretches appear at ~550–650 cm⁻¹ .
  • Cross-validation with X-ray crystallography (if single crystals are obtainable) resolves ambiguities in substituent positions .

Q. What purification strategies are recommended for this compound?

  • Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) removes non-polar byproducts. Recrystallization from ethanol or dichloromethane/hexane mixtures yields high-purity crystals. Monitor melting points (expected range: 30–33°C for nitrobenzene analogs) to verify purity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :
  • Triangulation : Combine NMR, IR, and mass spectrometry (HRMS) to cross-validate functional groups and molecular weight.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies. Discrepancies may indicate stereoelectronic effects or crystal packing influences .
  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis resolves positional ambiguities of substituents .

Q. How to design experiments evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Antibacterial Assays : Use agar diffusion methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) tests in Mueller-Hinton broth quantify potency.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity.
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., replacing I with Br) to isolate contributions of halogens/nitro groups to bioactivity .

Q. What strategies address low yields in iodination steps during synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Use Lewis acids (AlCl₃ or FeCl₃) to enhance electrophilic iodination efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Temperature Control : Maintain 40–50°C to balance reaction rate and byproduct formation.
  • Post-Reaction Quenching : Sodium thiosulfate washes remove excess iodine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.